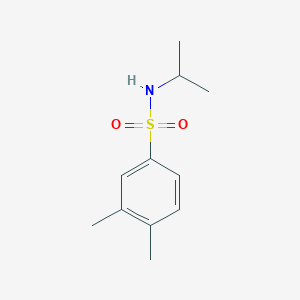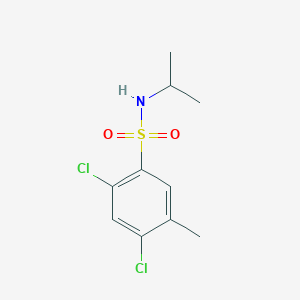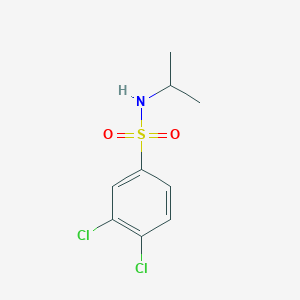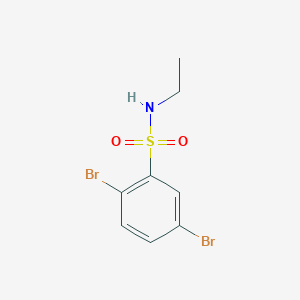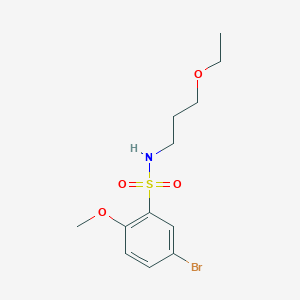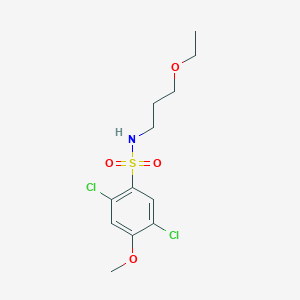
2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative, which means that it contains a functional group consisting of a sulfur atom, a nitrogen atom, and two oxygen atoms. The compound has a molecular formula of C13H20BrNO3S and a molecular weight of 346.27 g/mol.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide involves the binding of the compound to the active site of the target protein or enzyme. This binding inhibits the activity of the protein or enzyme, leading to a decrease in the biological process that it regulates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein or enzyme that it targets. For example, inhibition of carbonic anhydrase by the compound can lead to a decrease in the production of bicarbonate ions, which can affect the body's ability to regulate pH. Inhibition of histone deacetylases by the compound can lead to changes in gene expression, which can affect various biological processes such as cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide in lab experiments is its specificity for certain proteins and enzymes. This allows researchers to study the role of these proteins and enzymes in biological processes with high precision. However, one limitation of the compound is its potential toxicity, which can affect the viability of cells and organisms in lab experiments.
Orientations Futures
There are several future directions for the use of 2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide in scientific research. One direction is the development of more potent and specific inhibitors of certain proteins and enzymes. Another direction is the study of the compound's effects on different biological systems and processes. Additionally, the compound's potential as a therapeutic agent for certain diseases could be explored in future research.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. After the reaction is complete, the product is purified by column chromatography using a suitable solvent system.
Applications De Recherche Scientifique
2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide has been widely used in scientific research as a tool to study the role of certain proteins and enzymes in various biological processes. For example, the compound has been used to study the inhibition of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. It has also been used to study the inhibition of histone deacetylases, enzymes that play a role in the regulation of gene expression.
Propriétés
Formule moléculaire |
C13H20BrNO3S |
|---|---|
Poids moléculaire |
350.27 g/mol |
Nom IUPAC |
2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H20BrNO3S/c1-4-18-7-5-6-15-19(16,17)13-9-11(3)10(2)8-12(13)14/h8-9,15H,4-7H2,1-3H3 |
Clé InChI |
GJVRAVXWKFXFDV-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)Br |
SMILES canonique |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











